molecular formula C10H15NO B1334378 2-(4-Methylphenoxy)propylamine CAS No. 6440-97-7

2-(4-Methylphenoxy)propylamine

Cat. No. B1334378
CAS RN: 6440-97-7
M. Wt: 165.23 g/mol
InChI Key: UFSYYRNCFQQPQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, etherification, and reduction processes. For instance, 4-(4-methylphenoxy)benzylamine was synthesized through etherification and reduction, starting from p-chlorobenzonitrile and p-cresol . This method could potentially be adapted for the synthesis of 2-(4-Methylphenoxy)propylamine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methylphenoxy)propylamine has been determined using X-ray diffraction techniques. For example, the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine was described, highlighting the presence of intramolecular hydrogen bonds . These structural insights can be valuable when considering the molecular structure of 2-(4-Methylphenoxy)propylamine.

Chemical Reactions Analysis

The chemical reactions involving compounds with structures related to 2-(4-Methylphenoxy)propylamine include multiple arylation processes, as seen in the reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides . Understanding these reactions can help predict the reactivity and possible transformations of 2-(4-Methylphenoxy)propylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(4-Methylphenoxy)propylamine can be inferred from studies on similar molecules. For instance, the electronic structure, cocrystallization, and intramolecular proton transfer of tautomers were investigated, providing information on the electronic and optical properties, which are essential for understanding the behavior of 2-(4-Methylphenoxy)propylamine . Additionally, the synthesis and biological evaluation of 1-(aryloxy)-2-propanolamines and related compounds provide insights into the bioactivity that could be relevant for 2-(4-Methylphenoxy)propylamine .

Scientific Research Applications

Specific Scientific Field

This falls under the field of Organic Chemistry and Medicinal Chemistry .

Summary of the Application

“2-(4-Methylphenoxy)propylamine” can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of a novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide .

Results or Outcomes

The novel cooling agent synthesized using “2-(4-Methylphenoxy)propylamine” underwent a toxicological evaluation for the purpose of assessing its safety for use in food and beverage applications .

Use in Agriculture

Specific Scientific Field

This falls under the field of Agriculture and Herbicide Research .

Summary of the Application

A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), which is structurally similar to “2-(4-Methylphenoxy)propylamine”, has been found to be efficient as a physiologically active substance and exhibited pronounced antitumor activity .

Results or Outcomes

The chloro-substituted analog of creasin exhibited pronounced antitumor activity, opening wide prospects for its application in medicine and agriculture .

Use in Synthesis of Herbicidal Ionic Liquids

Specific Scientific Field

This falls under the field of Agricultural Chemistry .

Summary of the Application

“2-(4-Methylphenoxy)propylamine” can be used in the synthesis of herbicidal ionic liquids. For instance, it has been used in the synthesis of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .

Results or Outcomes

The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

Use in Chemical Industry

Specific Scientific Field

This falls under the field of Industrial Chemistry .

Summary of the Application

“2-(4-Methylphenoxy)propylamine” can be used in the chemical industry for the synthesis of various other chemicals .

Results or Outcomes

The results or outcomes are not specified in the source .

Safety And Hazards

The safety information for “2-(4-Methylphenoxy)propylamine” indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSYYRNCFQQPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396821
Record name 2-(4-Methylphenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenoxy)propylamine

CAS RN

6440-97-7
Record name 2-(4-Methylphenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6440-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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